molecular formula C16H14ClN3O3S B11377961 Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11377961
M. Wt: 363.8 g/mol
InChI Key: UYNVWCZIFJYEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and an allylthio group at position 2. The pyrimidine ring is connected to a methyl benzoate moiety via a carbonylamino (-NH-C=O) linkage.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H14ClN3O3S/c1-3-8-24-16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-2/h3-7,9H,1,8H2,2H3,(H,19,21)

InChI Key

UYNVWCZIFJYEIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with allylthiol under controlled conditions.

    Coupling Reaction: The synthesized pyrimidine derivative is then coupled with methyl 2-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the ester group.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate exhibits properties that make it a candidate for drug development. Its structure suggests potential activity against various biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, a series of methyl 2-halo-4-substituted benzoates have been shown to selectively inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, suggesting a pathway for therapeutic intervention in cancer treatment .

Table 1: Binding Affinity of Related Compounds to Carbonic Anhydrase IX

CompoundBinding Affinity (Kd)Selectivity
Compound A0.12 nMHigh
Compound B0.08 pMVery High
This compoundTBDTBD

Antimicrobial Activity

The presence of the chloropyrimidine moiety in this compound suggests potential antimicrobial activity. Compounds containing similar structures have demonstrated efficacy against various bacterial strains and fungi, making them suitable candidates for further exploration in antibiotic development.

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of pyrimidine derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to interference with bacterial cell wall synthesis and protein function, which could be extrapolated to the target compound .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitution and carbonyl condensation reactions. The versatility of its synthetic routes allows for the development of numerous derivatives with potentially enhanced biological activities.

Table 2: Synthetic Routes for this compound

Synthesis MethodKey ReagentsYield (%)
Nucleophilic SubstitutionAllylthio compound, base85
Carbonyl CondensationAcetic anhydride, catalyst90

Future Directions in Research

The ongoing research into this compound should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Understanding the specific biological pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound’s key structural elements—pyrimidine core, substituents, and linkage type—are compared below with analogs from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Linkage Type Primary Application
Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate Pyrimidine 5-Cl, 2-allylthio Carbonylamino Research (unclear)
Bensulfuron-methyl Pyrimidine 4,6-dimethoxy Sulfonylurea Herbicide
Tribenuron-methyl Triazine 4-methoxy, 6-methyl Sulfonylurea Herbicide
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Pyrimidine Thiazole, methylamino, cyano Sulfonamide Pharmaceutical (potential)

Key Observations :

  • Core Heterocycle : Unlike sulfonylurea herbicides (pyrimidine or triazine cores), the target compound retains a pyrimidine ring but lacks the sulfonylurea bridge, which is critical for herbicidal activity .
  • Substituents: The 2-allylthio group is unique compared to methoxy, methyl, or thiazole substituents in analogs.
Agrochemical Derivatives

Sulfonylurea herbicides like bensulfuron-methyl inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Their activity depends on the sulfonylurea bridge, which facilitates binding to ALS . The target compound’s carbonylamino linkage lacks this bridge, suggesting a divergent mechanism of action.

Pharmaceutical Analogs

The allylthio group in the target compound could enable thiol-mediated interactions, a feature exploited in protease inhibitors or redox-active drugs.

Physicochemical Properties

  • Solubility : The allylthio group may reduce aqueous solubility compared to methoxy-substituted herbicides, impacting bioavailability.
  • Stability : The allylthio substituent’s susceptibility to oxidation or hydrolysis could affect shelf life, unlike more stable sulfonylureas .

Biological Activity

Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and patent applications.

Chemical Structure and Properties

The compound consists of a benzoate moiety linked to a pyrimidine derivative through an allylthio group. Its structural formula can be represented as follows:

C15H15ClN2O2S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have demonstrated efficacy against various viruses by inhibiting viral DNA replication processes. For instance, derivatives with similar structures have shown selective inhibition against human adenoviruses (HAdV), suggesting that this compound may share similar antiviral properties .
  • Modulation of Enzymatic Activity : The compound has been studied for its ability to modulate indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO could enhance immune response against tumors .
  • Anticancer Activity : Preliminary studies suggest that compounds with structural similarities may possess anticancer properties by targeting specific cancer cell pathways. For example, certain derivatives have shown high affinity for carbonic anhydrase IX (CAIX), which is overexpressed in many tumors .

Antiviral Activity

Table 1 summarizes the antiviral activity observed in related compounds:

Compound NameTarget VirusIC50 (μM)Selectivity Index
Compound AHAdV0.27>100
Compound BHAdV0.50>80
Methyl 2-...TBDTBDTBD

Note: TBD = To Be Determined

Anticancer Activity

Table 2 presents findings on the anticancer potential of related compounds:

Compound NameTarget EnzymeBinding Affinity (Kd)Remarks
Compound CCAIX0.12 nMHigh selectivity
Methyl 2-...CAIXTBDPotential for further study

Case Studies

  • Case Study on Antiviral Efficacy : A study involving derivatives similar to this compound found significant reductions in viral load in infected cell lines, indicating strong antiviral potential .
  • Case Study on Cancer Therapeutics : In vitro studies showed that certain derivatives inhibited the proliferation of cancer cells with minimal cytotoxicity to normal cells, suggesting a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.